An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate. As a substituted pyrazole, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application in drug development and chemical research. This document serves as an authoritative resource for researchers and scientists, detailing predicted spectral features, the rationale behind peak assignments based on established principles of NMR spectroscopy, and a validated protocol for data acquisition. By integrating theoretical predictions with practical, field-proven methodologies, this guide aims to facilitate the confident identification and quality control of this important chemical entity.
Introduction: Molecular Structure and Spectroscopic Challenge
Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a polysubstituted pyrazole featuring an N-ethyl group, a C-bromo substituent, and an ethyl carboxylate moiety. The strategic placement of these functional groups creates a unique electronic environment around each nucleus, which is reflected in its NMR spectrum. While routine, the analysis is not trivial; correct assignment requires a systematic approach that considers the inductive effects of electronegative atoms (N, O, Br), the anisotropy of the pyrazole ring, and through-bond spin-spin coupling.
The structural integrity of such building blocks is critical in multi-step syntheses. NMR spectroscopy stands as the definitive, non-destructive technique for confirming the regiochemistry and purity of the target molecule.[1] This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing a logical framework for interpretation.
Figure 1: Structure of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four non-equivalent proton environments in the molecule. The interpretation relies on analyzing chemical shift (δ), signal integration (relative number of protons), and spin-spin splitting (multiplicity).[2][3]
Rationale for Assignments
-
Pyrazole Proton (H-3): As the sole proton on the heterocyclic ring, H-3 is expected to appear as a singlet in the aromatic/heterocyclic region. Its chemical shift is influenced by the ring's electron density and the adjacent nitrogen atoms. Based on data for similar pyrazole systems, this signal is predicted to be significantly downfield.[4]
-
N-Ethyl Protons (N-CH₂-CH₃):
-
The methylene protons (-CH₂-) are directly attached to the electronegative pyrazole nitrogen (N-1), causing a strong deshielding effect.[5] They are adjacent to three methyl protons, resulting in a quartet based on the n+1 rule.[6]
-
The methyl protons (-CH₃) are adjacent to the two methylene protons, leading to a triplet . Being further from the ring, they will appear at a characteristic upfield, aliphatic chemical shift.[7]
-
-
Ester Ethyl Protons (O-CH₂-CH₃):
-
The methylene protons (-OCH₂-) are bonded to the highly electronegative ester oxygen atom, resulting in a significant downfield shift, typically greater than that of an N-alkyl group.[6] Their proximity to the methyl group will split the signal into a quartet .
-
The terminal methyl protons (-CH₃) of the ester group will resonate as a triplet due to coupling with the adjacent methylene group. This signal is expected in the upfield region, similar to the N-ethyl methyl group.
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Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |
| N-CH₂ CH₃ | 4.2 - 4.4 | Quartet (q) | ~7.2 | 2H |
| O-CH₂ CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| N-CH₂CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.2 | 3H |
| O-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the carbon's hybridization and the electronegativity of its bonded atoms.[3]
Rationale for Assignments
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Carbonyl Carbon (C=O): The sp²-hybridized carbon of the ester carbonyl group is the most deshielded carbon and will appear furthest downfield.[8]
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-5: This quaternary carbon is bonded to two nitrogen atoms (within the ring system) and the electron-withdrawing carboxylate group, placing it significantly downfield.[8]
-
C-3: This sp² methine carbon is also part of the heterocyclic ring and is expected in the aromatic region.[9]
-
C-4: The carbon bearing the bromine atom (C-Br) will experience a "heavy atom effect," which can be complex. While halogens are electronegative, the direct attachment of bromine often results in a more shielded (upfield) resonance compared to an unsubstituted carbon in similar aromatic systems. Its signal is predicted to be the most upfield of the pyrazole ring carbons.
-
-
Ethyl Carbons (N-CH₂CH₃ and O-CH₂CH₃):
-
O-CH₂: The methylene carbon of the ester is bonded to a highly electronegative oxygen, causing it to resonate significantly downfield in the aliphatic region.
-
N-CH₂: The methylene carbon of the N-ethyl group is attached to nitrogen, which is less electronegative than oxygen, so its signal will appear upfield relative to the O-CH₂ carbon.
-
Methyl Carbons: Both the N-CH₂C H₃ and O-CH₂C H₃ carbons are sp³-hybridized and will appear in the far upfield region of the spectrum, with subtle differences due to their respective electronic environments.
-
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| C =O | 160.0 - 163.0 |
| C-5 | 142.0 - 145.0 |
| C-3 | 138.0 - 141.0 |
| C-4 | 98.0 - 102.0 |
| O-C H₂CH₃ | 61.0 - 63.0 |
| N-C H₂CH₃ | 48.0 - 52.0 |
| N-CH₂C H₃ | 14.5 - 16.0 |
| O-CH₂C H₃ | 13.5 - 15.0 |
Table 2: Predicted ¹³C NMR chemical shifts for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).
Advanced 2D NMR for Unambiguous Assignment
For absolute structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[10][11]
-
¹H-¹H COSY: This experiment confirms proton-proton couplings. It would show clear cross-peaks between the methylene and methyl protons of the N-ethyl group, and separately, between the methylene and methyl protons of the ester ethyl group, validating their assignments.
-
¹H-¹³C HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to assigning the quaternary carbons and linking the different fragments of the molecule.
Figure 2: Key expected HMBC correlations. The proton on C-3 (H-3) would show a correlation to C-5 and C-4. The N-CH₂ protons would show correlations to C-5 and C-3, definitively linking the N-ethyl group to the pyrazole ring.
Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data for structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single residual solvent peak.[6]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogenous solution.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2 seconds.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in confirming methylene carbon assignments.
-
2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., 50-60 ms) to observe 2- and 3-bond correlations, which is critical for assigning quaternary carbons and confirming connectivity.[12]
-
Conclusion
The structural analysis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can be confidently achieved through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a robust template for assignment. For unambiguous verification, particularly in the context of regulatory submissions or publication, the use of 2D NMR techniques like COSY and HMBC is essential. The methodologies and data presented in this guide offer a comprehensive framework for researchers, ensuring the accurate and reliable characterization of this valuable heterocyclic compound.
References
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Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from ResearchGate. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Ethyl vinyl ether NMR data. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting NMR. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Kasımoğulları, R., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF available on ResearchGate. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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